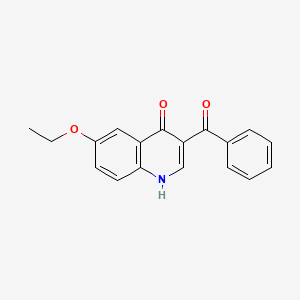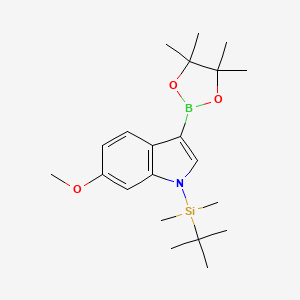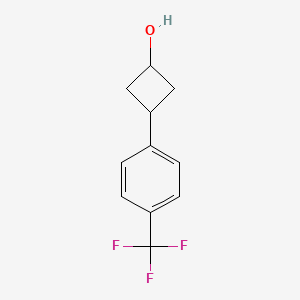![molecular formula C16H14ClNO2 B13352191 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide is an organic compound with the molecular formula C16H14ClNO2 It is characterized by the presence of a benzyloxy group, a chlorine atom, and an acrylamide moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-(benzyloxy)-5-chlorobenzaldehyde and an appropriate amine.
Formation of the Acrylamide Moiety: The aldehyde group of 2-(benzyloxy)-5-chlorobenzaldehyde is reacted with an amine to form the corresponding imine. This imine is then subjected to a condensation reaction with acrylamide to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide involves its interaction with specific molecular targets. The benzyloxy group and the acrylamide moiety play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-(Benzyloxy)phenyl)-N-(3-chlorophenyl)acrylamide
- 3-(4-(Benzyloxy)phenyl)-N-(2-chlorophenyl)acrylamide
- 3-[2-(Benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide
Uniqueness
3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide is unique due to the specific positioning of the benzyloxy and chlorine groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C16H14ClNO2 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
(E)-3-(5-chloro-2-phenylmethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-8-15(13(10-14)6-9-16(18)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,18,19)/b9-6+ |
Clé InChI |
TVUVXDNPMFBREX-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)
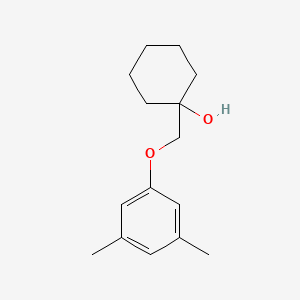
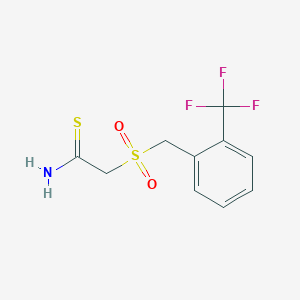


![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![3-[(Methylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352178.png)
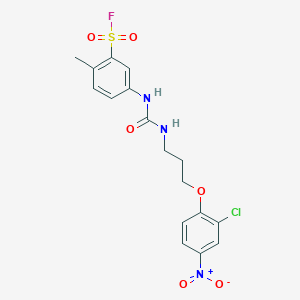
![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)
